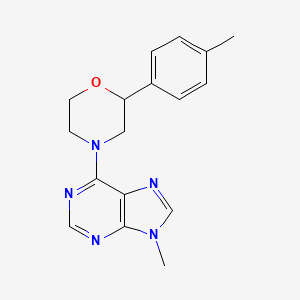

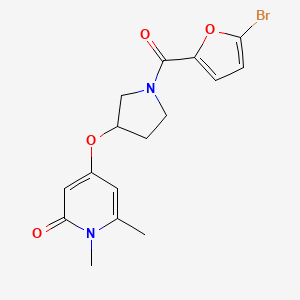

![molecular formula C23H22N4O4S B3012325 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203398-16-6](/img/structure/B3012325.png)

5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one" is a complex molecule that appears to be related to a family of compounds with various biological activities. The structure suggests it is a derivative of pyridazinone, which is known for its analgesic and anti-inflammatory properties, as well as thiazolidinone, which has been associated with anticancer effects. The presence of a furan moiety and a morpholino group could imply potential modifications to enhance specific biological activities or pharmacokinetic properties.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been explored in the literature. For instance, compound 8, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, was synthesized and found to have significant analgesic and anti-inflammatory activities . Similarly, thiazolidinone derivatives with a furan moiety have been synthesized, and their structures confirmed by NMR, IR, and mass spectrometry, showing moderate to strong antiproliferative activity against human leukemia cells . These studies provide a foundation for the synthesis of the compound , suggesting that similar synthetic routes and characterization techniques could be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and their structures determined by IR, NMR, and mass spectroscopy, with a representative structure characterized by X-ray diffraction . Additionally, the crystal structure, vibrational properties, and DFT studies of a triazoloquinazolinone derivative were conducted, providing insights into the conformation and stability of such compounds . These analyses are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, revealing insights into potential chemical reactions. For instance, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine showed reactivity at specific positions of the imidazopyridine system, which could be relevant for the furan-containing compound . Moreover, the photochemical oxidation of a related pyridazinone by pyrimido[5,4-g]pteridine 5-oxide resulted in various products, indicating the potential for photo-induced transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The synthesis and activity of pyridazinone derivatives have provided insights into their analgesic, anti-inflammatory, and toxicity profiles . The cytotoxicity and apoptosis induction of thiazolidinone derivatives have been evaluated, highlighting the importance of substituents on the thiazolidinone moiety for anticancer properties . These studies suggest that the compound may also possess distinct physical and chemical properties that could be elucidated through similar experimental approaches.

Applications De Recherche Scientifique

Synthesis and Biological Activity

One research application of compounds similar to 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves the synthesis and exploration of biological activity. For instance, the synthesis of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones has been achieved, and their analgesic and anti-inflammatory activities were tested in vivo, revealing significant biological activities (Demchenko et al., 2015).

Synthesis of Novel Classes and Antimicrobial Activities

Another application involves the synthesis of novel classes of compounds starting from structurally similar chemicals. For example, novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones have been synthesized, providing a new class of compounds for further exploration. Furthermore, some derivatives synthesized using similar chemical structures have been evaluated for their antimicrobial activity against various microorganisms (Koza et al., 2013).

Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Additionally, substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized using similar chemical structures. These derivatives have shown inhibition against the growth of A549 and H322 lung cancer cells in dosage-dependent manners, suggesting potential therapeutic applications in cancer treatment (Zheng et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of new biologically active compounds with heterocyclic moieties, such as pyridine and pyridazine fragments, has also been explored. These compounds have been synthesized using similar chemicals and have shown plant-growth regulatory activity, indicating potential applications in agriculture (Aniskova et al., 2017).

Safety and Hazards

Orientations Futures

The study of complex organic compounds like this one is a vibrant field of research with many potential future directions. These could include the synthesis of new analogs, the investigation of their chemical properties, and the exploration of their potential uses in fields like medicinal chemistry .

Propriétés

IUPAC Name |

5-[2-(4-ethylphenyl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-2-15-5-7-16(8-6-15)17(28)14-27-22(29)20-21(19(25-27)18-4-3-11-31-18)32-23(24-20)26-9-12-30-13-10-26/h3-8,11H,2,9-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJGYCQZFJDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

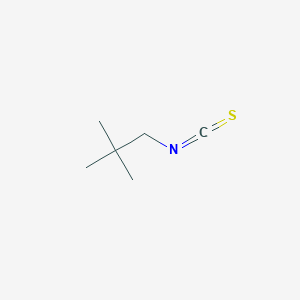

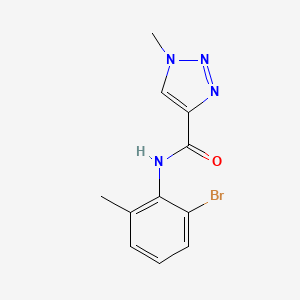

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

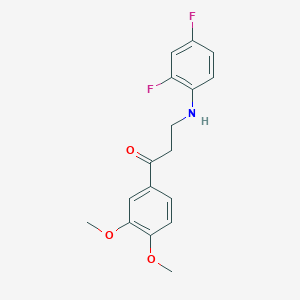

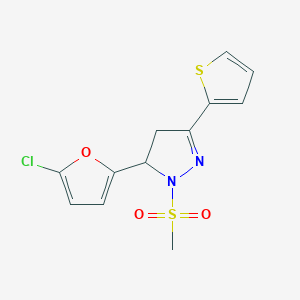

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

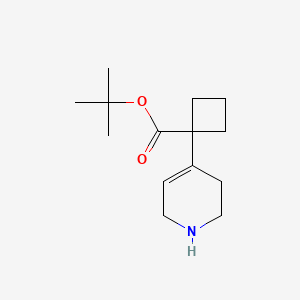

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)